molecular formula C8H8F3O3P B1316168 [4-(trifluoromethyl)phenyl]methylphosphonic acid CAS No. 146780-15-6

[4-(trifluoromethyl)phenyl]methylphosphonic acid

Cat. No.: B1316168
CAS No.: 146780-15-6
M. Wt: 240.12 g/mol
InChI Key: RWGZUFYCFWXQBL-UHFFFAOYSA-N
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Description

[4-(trifluoromethyl)phenyl]methylphosphonic acid is a chemical compound with the molecular formula C8H8F3O3P. It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, further connected to a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

[4-(trifluoromethyl)phenyl]methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl chloride with triethyl phosphite, followed by hydrolysis to yield the desired phosphonic acid . The reaction conditions typically include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- .

Chemical Reactions Analysis

Types of Reactions

[4-(trifluoromethyl)phenyl]methylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .

Mechanism of Action

The mechanism by which phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphonic acid group can form strong hydrogen bonds with target molecules, influencing their activity and stability . These interactions can modulate biochemical pathways and cellular processes, making the compound valuable in drug design and other applications .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGZUFYCFWXQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578575
Record name {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146780-15-6
Record name {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The diethyl 4-trifluoromethylbenzylphosphonate (3.0 g, 10 mmol) was dissolved in a mixture of 50 mL of conc hydrochloric acid and 5 mL of EtOH and heated at reflux for 17 hours. After cooling the mixture in an ice bath, white crystalline material was collected. Recrystallization of the solid from H2O gave 1.80 g, 75% of the analytically pure product: mp=163°-164° C.; D.C.I.M.S.[MH+,241].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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